2-[5-(1-{[(4-Methylphenyl)methoxy]imino}ethyl)thiophen-2-yl]acetonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C16H16N2OS. It contains a 2-thienyl group, a methylbenzyl group, and an acetonitrile group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.38. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Electrosynthesis
Electrosynthesis methods have been developed for the preparation of various organic compounds, including the electrolysis of benzylthiocyanate and benzyl chloride in acetonitrile, leading to products with complex nitrile functionalities (Batanero, Barba, & Martín, 2002). This demonstrates acetonitrile's utility as a solvent in facilitating electrosynthetic pathways for creating compounds with intricate structures, which might extend to the synthesis or modification of the compound .
Enzyme Mimetics and Catalysis
Research on dinuclear copper complexes with polybenzimidazole ligands in acetonitrile has shown their ability to mimic the activity of tyrosinase enzymes, highlighting a method to study enzyme mechanisms and develop catalysts for organic synthesis (Casella et al., 1996). Such insights are crucial for understanding how complex molecules can be synthesized and manipulated in a laboratory setting, potentially offering pathways to modify or create molecules similar to 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile.
Chemical Reactivity and Transformation
Investigations into the reactivity of complex molecules in acetonitrile, such as the selective cleavage of p-methoxybenzyl ethers catalyzed by zirconium(IV) chloride, provide valuable knowledge on protecting group strategies and functional group transformations (Sharma, Reddy, & Krishna, 2003). Such methodologies could be applicable in the synthesis or functional modification of the target compound, indicating acetonitrile's role as a versatile solvent in organic synthesis and catalysis research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile' involves the reaction of 2-thienylacetonitrile with 4-methylbenzyl chloride, followed by the reaction of the resulting product with ethylenediamine and then with sodium hydroxide. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid.", "Starting Materials": ["2-thienylacetonitrile", "4-methylbenzyl chloride", "ethylenediamine", "sodium hydroxide", "acetic anhydride", "acetic acid"], "Reaction": ["Step 1: React 2-thienylacetonitrile with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to obtain 2-(4-methylbenzylthio)-2-thienylacetonitrile.", "Step 2: React the intermediate product with ethylenediamine in the presence of a solvent such as ethanol to obtain 2-(5-{[(4-Methylbenzyl)thio]ethanimidoyl}-2-thienyl)acetonitrile.", "Step 3: React the intermediate product with sodium hydroxide in the presence of a solvent such as water to obtain 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile.", "Step 4: React the final intermediate product with acetic anhydride and acetic acid in the presence of a catalyst such as pyridine to obtain the desired compound, 2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile."] } | |
CAS RN |
478261-06-2 |
Molecular Formula |
C16H16N2OS |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[5-[C-methyl-N-[(4-methylphenyl)methoxy]carbonimidoyl]thiophen-2-yl]acetonitrile |
InChI |
InChI=1S/C16H16N2OS/c1-12-3-5-14(6-4-12)11-19-18-13(2)16-8-7-15(20-16)9-10-17/h3-8H,9,11H2,1-2H3 |
InChI Key |
XEFIPCJRQFFIAD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CON=C(C)C2=CC=C(S2)CC#N |
Canonical SMILES |
CC1=CC=C(C=C1)CON=C(C)C2=CC=C(S2)CC#N |
solubility |
not available |
Origin of Product |
United States |
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